1,4-O-Diferuloylsecoisolariciresinol (DFS), also known as 9,9'-Di-O-(E)-feruloylsecoisolariciresinol, is a naturally occurring lignan compound primarily found in the genus Alnus, with Alnus japonica being a significant source. [, ] Lignants are a diverse group of polyphenolic compounds found in plants, known for their various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. DFS has garnered interest in scientific research for its potential therapeutic applications, particularly in obesity and cancer treatment.
DFS comprises a secoisolariciresinol core structure with two ferulic acid moieties attached via ester linkages at the 1 and 4 positions. [, ] The stereochemistry of the molecule is crucial for its biological activity, with the (−)-(2R,3R)- enantiomer exhibiting greater potency. Detailed structural analysis using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have confirmed its structure.
DFS exerts its biological effects through various mechanisms. In adipocytes (fat cells), it has been shown to inhibit adipogenesis, the process of fat cell formation. [] This effect is mediated through:
In glioblastoma tumorspheres (3D cultures of brain cancer cells), DFS exhibits anticancer activity by suppressing the expression of Forkhead box protein M1 (FOXM1), a transcription factor involved in tumor growth and metastasis. []
While the exact mechanism by which DFS suppresses FOXM1 remains unclear, a study suggests it might induce lysosomal-dependent degradation of the FOXM1 protein. [] This degradation could prevent β-catenin nuclear translocation, a process crucial for cancer cell growth and proliferation. []
1. Obesity: - DFS effectively inhibits adipogenesis in 3T3-L1 cells, a well-established model for studying fat cell differentiation. []- This anti-adipogenic activity suggests DFS could be developed into a treatment or preventative measure for obesity. []- Its potential for use in functional foods or nutraceutical products targeting obesity is also under investigation. []
2. Cancer:- DFS demonstrates cytotoxic activity against various cancer cell lines, including HL-60 (acute myeloid leukemia), SMMC-7721 (human hepatocellular carcinoma), A-549 (human lung adenocarcinoma), MCF-7 (human breast adenocarcinoma), and SW480 (human colon adenocarcinoma). []- Its ability to suppress FOXM1 in glioblastoma tumorspheres highlights its potential as a therapeutic agent for brain cancer. []- Further research is necessary to validate these applications and determine its efficacy and safety in preclinical and clinical settings.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: